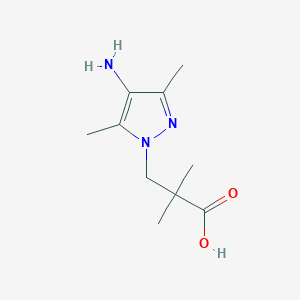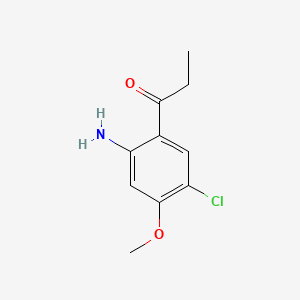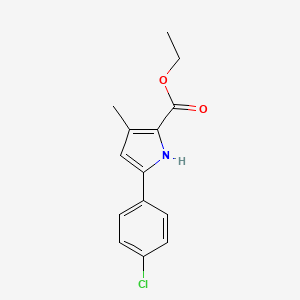
Cyclopropylmethanamine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropylmethanamine hydrobromide is a chemical compound with the molecular formula C4H9N•HBr and a molecular weight of 152.03. It is primarily used in research settings, particularly in the field of proteomics . This compound is known for its unique cyclopropyl group, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopropylmethanamine hydrobromide can be synthesized starting from cyclopropanecarbonitrile. The process involves the reduction of the cyano group using a sodium borohydride/nickel dichloride system. The reaction is carried out in tetrahydrofuran under nitrogen protection, with the temperature controlled between 20-45°C. The reaction typically lasts for 10-18 hours .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure safety and efficiency. The final product is obtained through rectification and purification steps to achieve high purity suitable for research applications .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropylmethanamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the amine group.
Substitution: The cyclopropyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine and chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various cyclopropyl derivatives, which can be further utilized in the synthesis of more complex molecules .
Aplicaciones Científicas De Investigación
Cyclopropylmethanamine hydrobromide is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of cyclopropylmethanamine hydrobromide involves its interaction with various molecular targets. The cyclopropyl group can interact with enzymes and proteins, leading to modifications in their activity. The compound can also participate in signaling pathways, influencing cellular processes .
Comparación Con Compuestos Similares
Cyclopropylmethanamine hydrobromide can be compared with other similar compounds, such as:
Cyclopropylamine: Lacks the methanamine group, leading to different reactivity.
Cyclopropylmethylamine: Similar structure but different functional groups.
Cyclopropylmethanol: Contains a hydroxyl group instead of an amine.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the uniqueness of this compound .
Propiedades
Número CAS |
1181458-34-3 |
|---|---|
Fórmula molecular |
C4H10BrN |
Peso molecular |
152.03 g/mol |
Nombre IUPAC |
cyclopropylmethanamine;hydrobromide |
InChI |
InChI=1S/C4H9N.BrH/c5-3-4-1-2-4;/h4H,1-3,5H2;1H |
Clave InChI |
SXRZNLRIALLBMS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


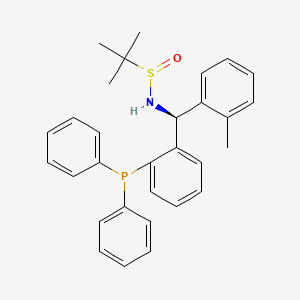
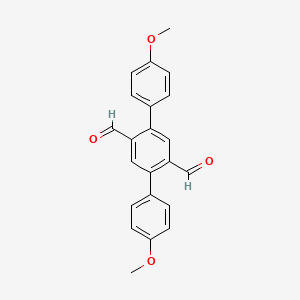
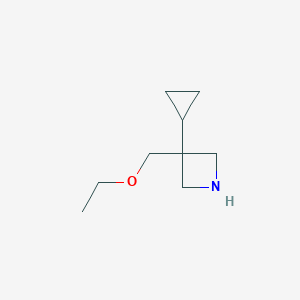


![{8-Benzyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13647164.png)
![(R)-N-((S)-[1,1'-Biphenyl]-4-yl(3-(benzyloxy)-2-(dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide](/img/structure/B13647168.png)
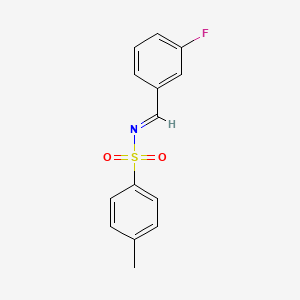

![[9-(Cyclopropylmethyl)-9-azabicyclo[3.3.1]nonan-3-yl]methanamine](/img/structure/B13647175.png)
![N-[4-(6-{[4-(2-hydroxyethyl)phenyl]amino}-4-oxo-1H,2H,4H-pyrazolo[3,4-d]pyrimidin-1-yl)phenyl]acetamide](/img/structure/B13647177.png)
